NO Production Inhibition: Stephalonine P vs. Clinical Benchmark Minocycline in BV2 Microglia
Stephalonine P inhibits NO production in LPS-activated BV2 microglia with an IC₅₀ of 34.01 μM [1]. Under identical assay conditions, the clinical anti-neuroinflammatory agent minocycline exhibits an IC₅₀ of 15.5 μM [2]. Stephalonine P is therefore approximately 2.2-fold less potent than minocycline in this standard neuroinflammation model, positioning it as a weaker tool for NO synthase inhibition but potentially useful for studying partial or pathway-selective effects.
| Evidence Dimension | NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 34.01 μM |
| Comparator Or Baseline | Minocycline: 15.5 μM |
| Quantified Difference | 2.2-fold less potent than minocycline |
| Conditions | LPS-activated BV2 murine microglial cells; 24 h treatment |
Why This Matters
Knowing that stephalonine P is ~2.2-fold weaker than the standard-of-care comparator minocycline allows researchers to select it specifically when a less potent NO inhibitory probe is required, avoiding over-suppression artifacts.
- [1] Xiao, J., Hao, T., Chen, G., et al. (2019). Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers. Bioorganic Chemistry, 91, 103175. View Source
- [2] Xiao, J., Wang, Y., Yang, Y., et al. (2023). 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 139, 106717. View Source
